molecular formula C16H21NO4 B1403508 Methyl 1-Cbz-azepan-4-carboxylate CAS No. 1408076-31-2

Methyl 1-Cbz-azepan-4-carboxylate

Cat. No. B1403508
M. Wt: 291.34 g/mol
InChI Key: XSEKYPXTKQVWHW-UHFFFAOYSA-N
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Description

Methyl 1-Cbz-azepan-4-carboxylate, also known as Methyl (S)-(+)-4-(benzyloxycarbonyl)azepane-1-carboxylate, is a chemical compound with the molecular formula C15H21NO41. It is a cyclic compound that contains an azepane ring and a carboxylic acid ester functional group1.



Synthesis Analysis

The synthesis of Methyl 1-Cbz-azepan-4-carboxylate is not explicitly mentioned in the available resources. However, it is likely synthesized through a series of organic reactions involving the azepane ring and a carboxylic acid ester functional group1.



Molecular Structure Analysis

The molecular structure of Methyl 1-Cbz-azepan-4-carboxylate consists of an azepane ring, which is a seven-membered heterocyclic compound, and a carboxylic acid ester functional group1. The presence of these functional groups contributes to the compound’s reactivity and properties.



Chemical Reactions Analysis

Specific chemical reactions involving Methyl 1-Cbz-azepan-4-carboxylate are not detailed in the available resources. However, given its structure, it can be inferred that it may undergo reactions typical of carboxylic acid esters and cyclic compounds1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 1-Cbz-azepan-4-carboxylate are not explicitly mentioned in the available resources. However, its properties can be inferred from its molecular structure, which includes an azepane ring and a carboxylic acid ester functional group1.


Scientific Research Applications

Mechanisms of Action and Therapeutic Potentials

Carbamazepine and its derivatives, including compounds structurally related to Methyl 1-Cbz-azepan-4-carboxylate, have been extensively studied for their anticonvulsant efficacy, primarily attributed to the inhibition of sodium channel activity. These compounds are pivotal in the treatment of epilepsy, neuropathic pain, and affective disorders due to their ability to modify ion channel function and neurotransmitter levels, though their exact mechanisms of action remain a subject of ongoing research (Ambrósio et al., 2002).

Environmental Persistence and Degradation

The environmental impact of carbamazepine, closely related to the study of Methyl 1-Cbz-azepan-4-carboxylate derivatives, has been examined due to its persistence in wastewater and potential for bioaccumulation. Studies have investigated its degradation kinetics in soil and the formation of metabolites, which have significant implications for environmental safety and pollution control strategies (Li et al., 2013).

Safety And Hazards

The safety and hazards associated with Methyl 1-Cbz-azepan-4-carboxylate are not detailed in the available resources. It is recommended to handle all chemical compounds with appropriate safety measures1.


Future Directions

The future directions for the use and study of Methyl 1-Cbz-azepan-4-carboxylate are not specified in the available resources. Its potential applications could be explored further based on its chemical structure and properties1.


properties

IUPAC Name

1-O-benzyl 4-O-methyl azepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-15(18)14-8-5-10-17(11-9-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEKYPXTKQVWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-Cbz-azepan-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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